3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of 3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple ring systems. The compound carries the Chemical Abstracts Service registry number 1375473-04-3, which serves as its unique identifier in chemical databases. The molecular formula C₉H₈Cl₂N₂S indicates the presence of nine carbon atoms, eight hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one sulfur atom, resulting in a molecular weight of 247.14 grams per mole.
The structural architecture consists of a pyridine ring system directly connected to a thiazole ring through a carbon-carbon bond at the 4-position of the thiazole and the 3-position of the pyridine. The thiazole ring bears a chloromethyl substituent at the 2-position, while the entire molecule exists as a hydrochloride salt, accounting for the second chlorine atom in the molecular formula. The Simplified Molecular Input Line Entry System representation ClCC1=NC(C2=CC=CN=C2)=CS1.[H]Cl clearly illustrates the connectivity pattern and the presence of the hydrochloride counterion.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1375473-04-3 |
| Molecular Formula | C₉H₈Cl₂N₂S |
| Molecular Weight | 247.14 g/mol |
| MDL Number | MFCD21602639 |
| Simplified Molecular Input Line Entry System | ClCC1=NC(C2=CC=CN=C2)=CS1.[H]Cl |
The three-dimensional molecular geometry exhibits planarity characteristic of aromatic heterocycles, with the pyridine and thiazole rings adopting coplanar arrangements that facilitate electron delocalization across the conjugated system. The chloromethyl group projects out of the plane, providing a reactive site for nucleophilic substitution reactions. The nitrogen atoms in both ring systems contribute lone pairs that influence the electronic distribution and chemical reactivity of the molecule.
Historical Development in Heterocyclic Chemistry
The development of thiazole-pyridine hybrid compounds represents a significant advancement in heterocyclic chemistry that builds upon foundational work established in the late nineteenth and early twentieth centuries. The thiazole ring system itself was first characterized as part of broader investigations into five-membered heterocycles containing both sulfur and nitrogen atoms. Thiazole, or 1,3-thiazole, emerged as a pale yellow liquid with distinctive aromatic properties and a pyridine-like odor, establishing its significance in the family of azole heterocycles.
The historical significance of thiazole chemistry gained particular prominence through the work of Emil Fischer, whose systematic investigations into heterocyclic compounds laid the groundwork for modern understanding of these molecular frameworks. Fischer's contributions to organic chemistry, including his development of the Fischer esterification and Fischer projection methods, provided essential tools for characterizing complex heterocyclic structures. His research methodology emphasized systematic synthesis and structural determination, principles that continue to guide the investigation of compounds like 3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride.
The evolution of pyridine chemistry paralleled developments in thiazole research, with pyridine being first isolated from coal tar in the mid-nineteenth century. The Scottish scientist Thomas Anderson first documented pyridine in 1849 during his examination of organic matter subjected to high-temperature heating, describing it as a highly water-soluble liquid with distinctive properties. The structural determination of pyridine came decades later through the work of Wilhelm Körner and James Dewar, who proposed its benzene-derived structure with nitrogen substitution.
| Historical Milestone | Year | Researcher | Contribution |
|---|---|---|---|
| Pyridine Discovery | 1849 | Thomas Anderson | First isolation and characterization |
| Pyridine Structure | 1869-1871 | Körner and Dewar | Proposed benzene-nitrogen framework |
| Fischer Contributions | 1874-1919 | Emil Fischer | Systematic heterocycle methodology |
| Thiazole Classification | Early 1900s | Various researchers | Five-membered azole characterization |
The synthesis of thiazole-pyridine hybrids emerged as a natural progression from understanding individual heterocyclic systems, with researchers recognizing the potential for combining complementary electronic and steric properties. The development of efficient synthetic methodologies, particularly the Hantzsch thiazole synthesis, provided reliable routes to thiazole-containing compounds. This historical foundation enabled the systematic exploration of hybrid molecules that incorporate multiple heterocyclic frameworks within single molecular structures.
Position Within Thiazole-Pyridine Hybrid Compounds
3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride occupies a distinctive position within the broader classification of thiazole-pyridine hybrid compounds, representing a specific structural arrangement that combines these heterocycles through direct carbon-carbon connectivity. The compound exemplifies the growing interest in heterocyclic hybrid frameworks within medicinal chemistry and drug discovery applications. These hybrid systems demonstrate enhanced biological activity compared to individual heterocyclic components, reflecting the principle of molecular hybridization in pharmaceutical development.
The thiazole moiety contributes significant aromatic character through pi-electron delocalization, with the five-membered ring containing both sulfur and nitrogen atoms arranged to maximize electron density distribution. The calculated pi-electron density identifies specific positions for electrophilic substitution and nucleophilic attack, making thiazole rings versatile synthetic intermediates. In the context of 3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride, the thiazole component provides structural rigidity and electronic properties that complement the pyridine system.
The pyridine ring system contributes its own unique electronic characteristics, including a nitrogen atom that participates in aromatic pi-bonding while maintaining a lone pair in an sp² orbital. This arrangement creates a dipole moment and influences the overall electronic distribution within the hybrid molecule. The combination of pyridine and thiazole systems generates a molecular framework with multiple sites for chemical modification and biological interaction.
| Structural Feature | Contribution to Hybrid Properties |
|---|---|
| Thiazole Ring | Aromatic character, pi-electron delocalization |
| Pyridine Ring | Nitrogen lone pair, dipole moment |
| Carbon-Carbon Linkage | Direct conjugation, planarity |
| Chloromethyl Group | Reactive site, synthetic utility |
Recent research has demonstrated that pyridine-thiazole hybrid molecules exhibit remarkable biological activities, including anticancer properties with selective cytotoxicity toward tumor cell lines. These compounds demonstrate the potential for targeting specific cellular pathways through their unique structural features. The development of novel pyridine-thiazole hybrids continues to attract research attention due to their promising therapeutic applications and synthetic accessibility.
The position of 3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride within this chemical class reflects its potential as both a synthetic intermediate and a biologically active compound. The presence of the chloromethyl substituent provides additional synthetic versatility, enabling further structural modifications through nucleophilic substitution reactions. This characteristic positions the compound as a valuable building block for developing more complex molecular architectures while maintaining the beneficial properties associated with thiazole-pyridine hybrid systems.
Properties
IUPAC Name |
2-(chloromethyl)-4-pyridin-3-yl-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S.ClH/c10-4-9-12-8(6-13-9)7-2-1-3-11-5-7;/h1-3,5-6H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWRHFUQRUBOJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride typically involves multiple steps:
Oxidation of 3-methylpyridine: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate in water at a temperature of 85-90°C.
Esterification: The 3-picolinic acid is then esterified with methanol under acidic conditions to produce methyl pyridine-3-carboxylate.
Reduction: The methyl pyridine-3-carboxylate is reduced to 3-pyridinemethanol.
Chlorination: The 3-pyridinemethanol reacts with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride.
Formation of Thiazole Ring: The final step involves the formation of the thiazole ring through a cyclization reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The thiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted thiazole-pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield thiazolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those targeting antimicrobial, antiviral, and anticancer activities. The presence of the thiazole moiety enhances its biological properties, making it effective against various pathogens and cancer cell lines.
Biological Studies
3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride is utilized in enzyme inhibition studies and receptor modulation. It has been shown to interact with various enzymes, potentially acting as an inhibitor by binding to active or allosteric sites, thereby influencing metabolic pathways.
Materials Science
In materials science, this compound is explored for its electronic properties and is used in the development of advanced materials such as polymers and nanomaterials. Its unique structure allows for the incorporation into various material matrices, enhancing their functional properties.
Chemical Synthesis
The compound acts as an intermediate in synthesizing more complex heterocyclic compounds. Its chloromethyl group can participate in further chemical reactions, enabling the formation of diverse derivatives.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : Demonstrated efficacy against a range of bacterial strains.
- Antiviral Properties : Potential applications in treating viral infections.
- Anticancer Effects : Shown to inhibit growth in several cancer cell lines.
Case Studies
- Anticancer Studies : Research has indicated that derivatives containing thiazole rings exhibit significant cytotoxicity against human cancer cell lines such as U937 and HL60. The mechanism often involves apoptosis induction through various signaling pathways.
- Antimicrobial Research : Studies have highlighted the effectiveness of thiazole-containing compounds against Gram-positive bacteria, showcasing their potential as new antibiotics.
- Enzyme Inhibition : Investigations into the inhibition of specific enzymes have revealed that compounds like 3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride can effectively modulate enzyme activity, impacting metabolic processes crucial for pathogen survival.
Mechanism of Action
The mechanism of action of 3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity.
Pathways Involved: It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. In receptor studies, it can act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Properties of 3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine Hydrochloride and Analogues
Research Findings and Data Gaps
- Target Compound: Limited peer-reviewed studies; most data derive from patent applications. Computational models suggest high binding affinity to ATP pockets in kinases .
- Analogue-Specific Data :
Biological Activity
Overview
3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride is a heterocyclic compound characterized by the presence of both thiazole and pyridine rings. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and various biological studies. The compound's potential applications include antimicrobial, antiviral, and anticancer activities.
- Molecular Formula : C9H8ClN2S
- Molecular Weight : 247.14 g/mol
- CAS Number : 1375473-04-3
- Chemical Structure : The compound features a chloromethyl group attached to a thiazole ring, which is further linked to a pyridine moiety.
The biological activity of 3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating metabolic pathways.
- Receptor Modulation : It acts as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Study Findings : Various thiazole and pyridine derivatives have demonstrated effective inhibition against bacteria and fungi. The presence of the chloromethyl group enhances this activity by increasing lipophilicity, allowing better membrane penetration.
Antiviral and Anticancer Properties
The compound's potential as an antiviral and anticancer agent has been explored in several studies:
- In vitro Studies : The compound showed promising results in inhibiting viral replication and inducing apoptosis in cancer cell lines. For example, derivatives with similar structural features have been reported to inhibit the growth of various cancer types through mechanisms involving cell cycle arrest and apoptosis induction.
Comparative Analysis of Similar Compounds
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| 3-(Chloromethyl)pyridine hydrochloride | Antimicrobial | 15.0 |
| 2-(Chloromethyl)-1,3-thiazole hydrochloride | Antiviral | 10.5 |
| 4-(Chloromethyl)pyridine hydrochloride | Anticancer | 12.0 |
| 3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride | Potentially broad-spectrum | TBD |
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of thiazole derivatives:
- Methodology : Compounds were tested using COX enzyme inhibition assays.
- Results : The derivatives exhibited significant inhibition of COX-2 activity, with IC50 values indicating strong anti-inflammatory potential.
Case Study 2: Anticancer Activity
Research focused on the anticancer properties of related compounds:
- Methodology : In vitro assays on human cancer cell lines were conducted.
- Results : Compounds demonstrated cytotoxic effects with IC50 values ranging from 5 to 20 μM, indicating effective inhibition of cancer cell proliferation.
Q & A
Basic Question: What are the common synthetic routes for preparing 3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via Hantzsch thiazole synthesis. A chloromethyl group is introduced at the 2-position of the thiazole ring using chloromethylation agents like chloromethyl methyl ether. The pyridine moiety is then coupled via cross-coupling reactions (e.g., Suzuki or Ullmann coupling) under palladium catalysis. Key intermediates are characterized using 1H/13C NMR to confirm regioselectivity and HPLC-MS to assess purity . For example, the chloromethyl group’s presence is confirmed by a triplet at δ 4.5–5.0 ppm in 1H NMR, while thiazole protons appear as singlets near δ 7.2–8.0 ppm .
Basic Question: What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- 1H/13C NMR : Essential for confirming substitution patterns on the pyridine and thiazole rings. For instance, pyridinic protons exhibit deshielded signals (δ 8.0–9.0 ppm), while thiazole C-2 and C-4 carbons show distinct shifts (e.g., C-2 at ~150 ppm in 13C NMR) .
- FT-IR : Identifies functional groups like C-Cl (stretch at 650–750 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) .
- X-ray crystallography : Resolves ambiguities in regiochemistry; for example, a similar compound’s crystal structure revealed a dihedral angle of 85° between thiazole and pyridine rings, confirming steric hindrance .
Advanced Question: How can researchers optimize reaction yields in the chloromethylation step while minimizing by-products?
Methodological Answer:
Optimization involves:
- Temperature control : Maintaining 0–5°C during chloromethylation reduces side reactions (e.g., dichloromethyl formation).
- Catalyst selection : Using Lewis acids like ZnCl₂ improves regioselectivity at the thiazole’s 2-position, as shown in analogous syntheses of 2-chloro-4-(chloromethyl)pyridine derivatives .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) isolates the target compound with >95% purity. Contradictions in yield (e.g., 60% vs. 80%) may arise from solvent polarity; polar aprotic solvents (DMF) favor higher yields but require rigorous drying .
Advanced Question: How do steric and electronic effects influence substitution reactions at the chloromethyl group?
Methodological Answer:
The chloromethyl group’s reactivity is modulated by:
- Steric hindrance : Bulky nucleophiles (e.g., tert-butylamine) show lower reactivity due to proximity to the thiazole ring. Kinetic studies of SN2 reactions with iodide ions reveal a 2.5x slower rate compared to non-hindered analogs .
- Electronic effects : Electron-withdrawing groups on the pyridine ring (e.g., nitro) increase the electrophilicity of the chloromethyl carbon, accelerating substitution. Hammett plots for related compounds show a ρ value of +1.2, indicating strong electrophilic character .
Advanced Question: How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay standardization : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM) may arise from variations in cell lines or incubation times. Reproducing assays with HEK293 cells and fixed timepoints (24–48 hrs) is recommended .
- Metabolic stability : Conflicting data on in vivo efficacy often stem from differences in hepatic clearance rates. Use microsomal stability assays (e.g., rat liver microsomes) to compare half-lives under standardized conditions .
Advanced Question: What computational methods are suitable for predicting the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT calculations : B3LYP/6-31G(d) level simulations predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the LUMO of the chloromethyl group is localized (-2.1 eV), making it susceptible to nucleophilic attack .
- Molecular docking : Used to hypothesize binding modes with biological targets (e.g., kinase inhibitors). Docking scores correlate with experimental IC₅₀ when water molecules in the active site are accounted for .
Basic Question: What safety precautions are critical when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods due to potential HCl release during hydrolysis.
- Personal protective equipment (PPE) : Nitrile gloves and safety goggles are mandatory.
- Waste disposal : Neutralize acidic by-products with sodium bicarbonate before disposal, as per protocols for chlorinated heterocycles .
Advanced Question: How can researchers design analogs to improve aqueous solubility without compromising activity?
Methodological Answer:
- Bioisosteric replacement : Substitute the chloromethyl group with a methanesulfonate group (–SO₃H), which increases solubility (logP reduction from 2.1 to 0.8) while maintaining hydrogen-bonding capacity.
- Prodrug strategies : Introduce phosphate esters at the pyridine’s 4-position, which hydrolyze in vivo to the active form. Solubility improvements of 10x have been reported for similar prodrugs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
